
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene is a fluorinated cyclobutene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene typically involves the fluorination of a cyclobutene precursor. One common method is the reaction of a cyclobutene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Amino or thiol-substituted cyclobutene derivatives.
科学研究应用
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The propylsulfanyl group can interact with thiol groups in proteins, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1,3,3,3-Tetrafluoropropene: A hydrofluoroolefin used as a refrigerant.
1-Propyne, 1,3,3,3-tetrafluoro-: A fluorinated alkyne with applications in organic synthesis.
Uniqueness
1,3,4,4-Tetrafluoro-3-(propylsulfanyl)cyclobut-1-ene is unique due to its cyclobutene ring structure combined with both fluorine and propylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
766547-35-7 |
|---|---|
分子式 |
C7H8F4S |
分子量 |
200.20 g/mol |
IUPAC 名称 |
1,3,4,4-tetrafluoro-3-propylsulfanylcyclobutene |
InChI |
InChI=1S/C7H8F4S/c1-2-3-12-6(9)4-5(8)7(6,10)11/h4H,2-3H2,1H3 |
InChI 键 |
JGMQECPNXCKGHH-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1(C=C(C1(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


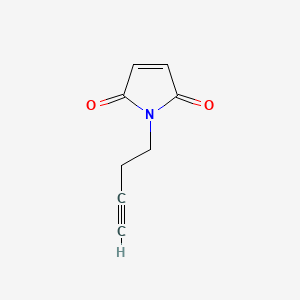
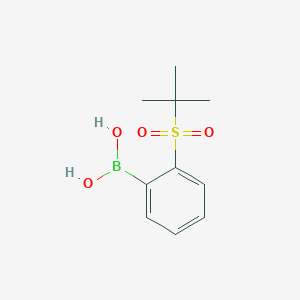

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


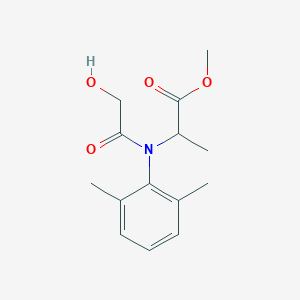
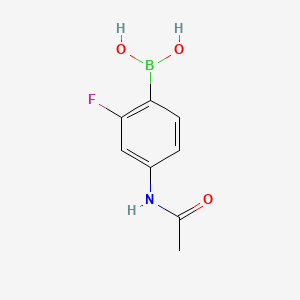
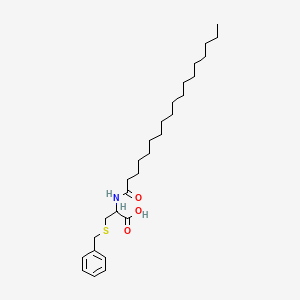
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
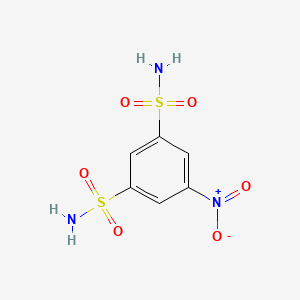
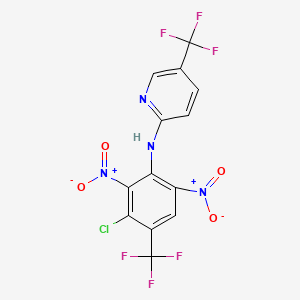

![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
